molecular formula C12H18N2O2 B5728586 (4-Ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone

(4-Ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone

Cat. No.: B5728586
M. Wt: 222.28 g/mol
InChI Key: GSHLYJNFPPXDGC-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone is an organic compound with the molecular formula C12H18N2O2 It is a derivative of piperazine and furan, which are both important scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone typically involves the reaction of 4-ethylpiperazine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)(5-methylfuran-2-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of piperazine and furan moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-13-6-8-14(9-7-13)12(15)11-5-4-10(2)16-11/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHLYJNFPPXDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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